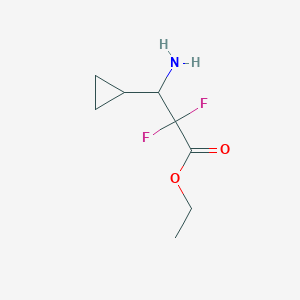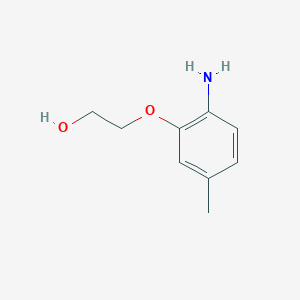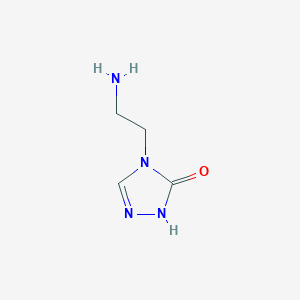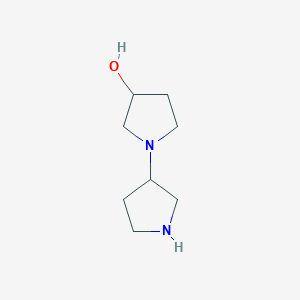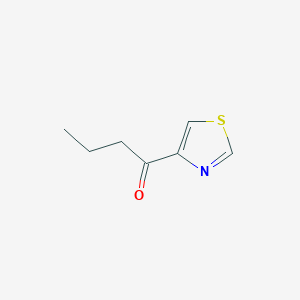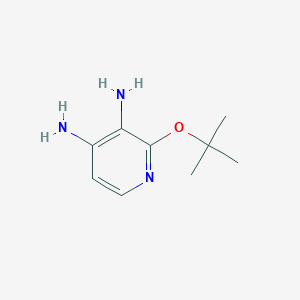
2-(tert-Butoxy)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C₉H₁₅N₃O It is a derivative of pyridine, featuring a tert-butoxy group at the second position and amino groups at the third and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)pyridine-3,4-diamine typically involves the introduction of the tert-butoxy group and the amino groups onto the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)pyridine-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)pyridine-3,4-diamine involves its interaction with molecular targets and pathways. The tert-butoxy group, being an electron-donating group, influences the reactivity of the pyridine ring, making it more susceptible to electrophilic aromatic substitution reactions. This can affect the compound’s binding to metal ions and its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxy)pyridine: Similar in structure but lacks the amino groups.
3,4-Diaminopyridine: Lacks the tert-butoxy group but has similar amino functionalities.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)13-8-7(11)6(10)4-5-12-8/h4-5H,11H2,1-3H3,(H2,10,12) |
InChI Key |
IJTAKNCYFMSOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13290564.png)
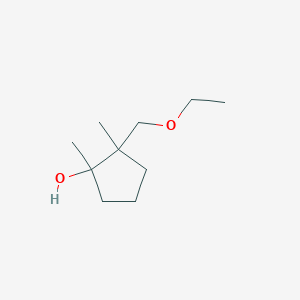
![2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13290575.png)

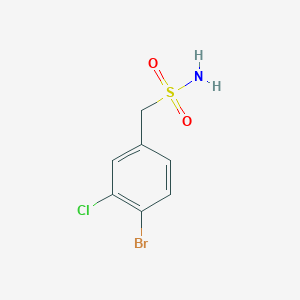
![2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13290594.png)
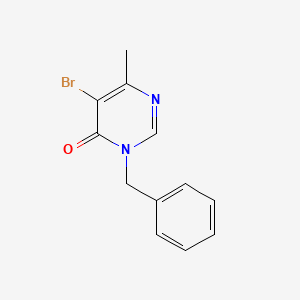
![(Hex-5-en-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290603.png)
![1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13290616.png)
